Lipophilicity (XLogP3) Comparison: Trifluoromethoxy Confers Superior Membrane Permeability Potential
The target compound exhibits a computed XLogP3 of 2.3, which is 2.8 log units higher than that of the des-(trifluoromethoxybenzoyl) analog 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine (XLogP3 = -0.5) [1][2]. This increase in lipophilicity is driven by the 4-(trifluoromethoxy)benzoyl moiety and is critical for passive membrane permeability. A compound with XLogP3 around 2–3 is generally considered to balance aqueous solubility and membrane permeation, whereas a value of -0.5 indicates very low membrane permeability, making the des-acyl analog unsuitable for cellular target engagement [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine: XLogP3 = -0.5 |
| Quantified Difference | Δ XLogP3 = 2.8 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
The 2.8 log unit difference in XLogP3 directly impacts predicted membrane permeability, making the target compound a more suitable candidate for assays requiring intracellular target access.
- [1] PubChem Compound Summary for CID 52907374 (target compound). XLogP3-AA property value. https://pubchem.ncbi.nlm.nih.gov/compound/1286712-37-5 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 22321757, '1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine'. XLogP3-AA property value. https://pubchem.ncbi.nlm.nih.gov/compound/381721-56-8 (accessed 2026-04-29). View Source
